4-((2-methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 683763-47-5
VCID: VC7175164
InChI: InChI=1S/C25H26N2O4S/c1-19-9-7-8-18-27(19)32(29,30)22-16-14-20(15-17-22)25(28)26-23-12-5-6-13-24(23)31-21-10-3-2-4-11-21/h2-6,10-17,19H,7-9,18H2,1H3,(H,26,28)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Molecular Formula: C25H26N2O4S
Molecular Weight: 450.55

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide

CAS No.: 683763-47-5

Cat. No.: VC7175164

Molecular Formula: C25H26N2O4S

Molecular Weight: 450.55

* For research use only. Not for human or veterinary use.

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide - 683763-47-5

Specification

CAS No. 683763-47-5
Molecular Formula C25H26N2O4S
Molecular Weight 450.55
IUPAC Name 4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-phenoxyphenyl)benzamide
Standard InChI InChI=1S/C25H26N2O4S/c1-19-9-7-8-18-27(19)32(29,30)22-16-14-20(15-17-22)25(28)26-23-12-5-6-13-24(23)31-21-10-3-2-4-11-21/h2-6,10-17,19H,7-9,18H2,1H3,(H,26,28)
Standard InChI Key FXLARSTXVCVCOX-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Introduction

4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a benzamide core substituted with sulfonamide and phenoxyphenyl groups, as well as a methylpiperidine moiety. This structure suggests its utility in drug discovery, particularly in targeting biological pathways involving sulfonyl and amide functional groups.

Synthesis Pathways

The synthesis of 4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide typically involves:

  • Formation of the Sulfonamide Group: Reacting a piperidine derivative (e.g., 2-methylpiperidine) with a sulfonating agent to introduce the sulfonyl functionality.

  • Amide Bond Formation: Coupling the sulfonamide intermediate with 4-amino-N-(2-phenoxyphenyl)benzamide using standard peptide coupling agents (e.g., EDC or DCC).

  • Purification: Crystallization or chromatographic methods to isolate the final product.

Biological Relevance

Although specific pharmacological data for this compound is limited, its structural motifs suggest potential roles in:

  • Enzyme Inhibition:

    • Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes.

    • Benzamides often act as ligands for receptors or enzymes.

  • Drug Design Applications:

    • The phenoxyphenyl group may enhance lipophilicity and membrane permeability.

    • The piperidine ring can improve binding affinity to protein targets by mimicking natural ligands.

  • Potential Therapeutic Areas:

    • Anti-inflammatory agents (due to the sulfonamide group).

    • Neurological disorders (via piperidine derivatives often associated with neurotransmitter modulation).

Potential Applications

Given its structure, this compound could be explored for:

  • Pharmaceutical Development:

    • As a lead compound for drug candidates targeting neurological or inflammatory pathways.

  • Biological Research Tools:

    • To probe enzymatic mechanisms involving sulfonamides or amides.

  • Chemical Libraries:

    • Inclusion in high-throughput screening for novel bioactivities.

Data Table: Comparison with Related Compounds

Compound NameCore StructureReported Activity
N-(Phenoxyphenyl)-benzamidesBenzamideAnti-inflammatory, anti-tumor agents
Piperidine-sulfonamidesPiperidine + SulfonamideEnzyme inhibitors
4-Methoxy-BenzamidesMethoxy-BenzamideCholine transporter inhibitors

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